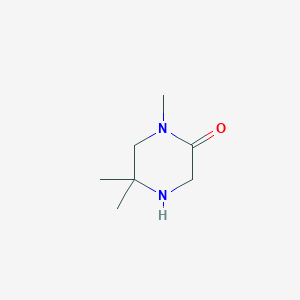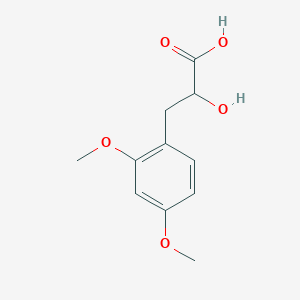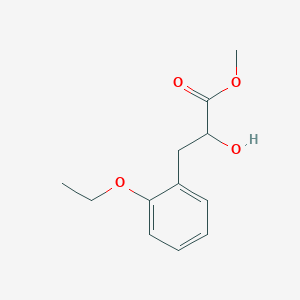
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions: Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of different esters or ethers.
科学研究应用
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may have potential biological activities, such as antioxidant or antimicrobial properties, which can be explored for therapeutic purposes.
Medicine: It could be investigated for its potential use in drug development, particularly in the synthesis of new pharmaceuticals.
Industry: The compound's properties as an ester make it useful in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism by which Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to exert its biological activity. The exact mechanism would need to be determined through experimental studies.
相似化合物的比较
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 3-(2-methoxyphenyl)-2-hydroxypropanoate: This compound differs by the presence of a methoxy group instead of an ethoxy group.
Methyl 3-(2-hydroxyphenyl)-2-hydroxypropanoate:
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10,13H,3,8H2,1-2H3 |
InChI 键 |
XTBQDCSEJIXDIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


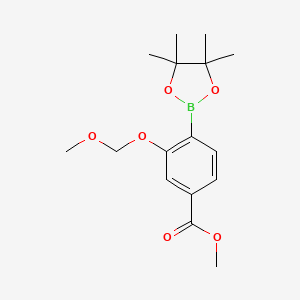

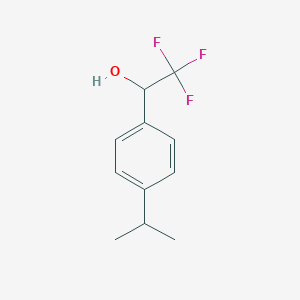
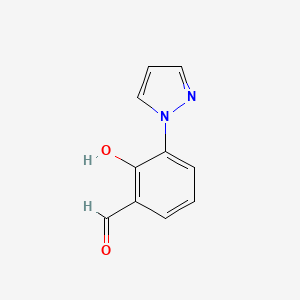
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
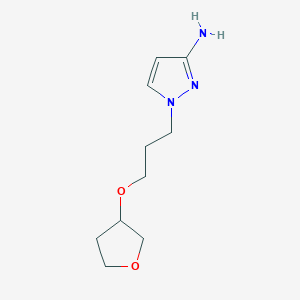
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)
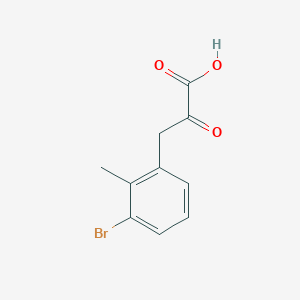
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)

